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molecular formula C5H7ClO4 B8676955 Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester CAS No. 61363-70-0

Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester

Cat. No. B8676955
M. Wt: 166.56 g/mol
InChI Key: NQVXBAJFUZHCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06538004B2

Procedure details

2M Dimethyl zinc in toluene (21 mL, 42 mmol) and trans-benzyl(chloro)bis(triphenylphosphine)palladium(II) (0.57 g, 76 mmol) were treated with methyl 2-(chloroformylmethoxy)acetate (12.6 g, 76 mmol) dropwise over 0.5 hours at 0° C. under a nitrogen atmosphere. After stirring for 0.5 hours at 0° C., the mixture was allowed to warm to ambient temperature and stir for 16 hours. The reaction mixture was treated with 1 M HCl (40 mL) and brine (20 mL). The phases were separated and the organic layer was dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography over silica gel (1:2 ethyl acetate:hexanes) to provide the title compound (5.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
trans-benzyl(chloro)bis(triphenylphosphine)palladium(II)
Quantity
0.57 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Zn]C.[C:4]1(C)C=CC=CC=1.Cl[C:12]([CH2:14][O:15][CH2:16][C:17]([O:19][CH3:20])=[O:18])=[O:13].Cl>[Cl-].[Na+].O.[CH2-]C1C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd+]>[CH3:20][O:19][C:17](=[O:18])[CH2:16][O:15][CH2:14][C:12](=[O:13])[CH3:4] |f:4.5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Zn]C
Name
Quantity
21 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
12.6 g
Type
reactant
Smiles
ClC(=O)COCC(=O)OC
Name
trans-benzyl(chloro)bis(triphenylphosphine)palladium(II)
Quantity
0.57 g
Type
catalyst
Smiles
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd+]
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
brine
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 0.5 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stir for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica gel (1:2 ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC(COCC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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